Xanthine Oxidase Inhibitory Potency: Direct Comparison with Allopurinol as Clinical Benchmark
The target compound inhibits xanthine oxidase with an IC₅₀ of 4.81 μM (4,810 nM) in an assay using xanthine as substrate with 3-minute enzyme-inhibitor preincubation [1]. In comparable bovine xanthine oxidase assays, allopurinol—the first-line clinical XO inhibitor—exhibits IC₅₀ values of 8.30 μM (8,300 nM) [2] and 6.43 μM (6,430 nM) [3] under similar preincubation conditions. The target compound thus demonstrates a 1.3- to 1.7-fold lower IC₅₀ (i.e., marginally higher potency) relative to allopurinol in these cross-study comparable bovine XO inhibition assays. However, caution is warranted: the clinical standard febuxostat achieves sub-nanomolar potency (IC₅₀ ~1.8 nM) , and structurally closer analogs such as the isoxazole-5-carboxamide variant achieve IC₅₀ values of 138–220 nM [4][5], indicating that the target compound occupies a moderate-potency niche distinct from both ultra-potent and weaker xanthine oxidase inhibitors.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.81 μM (4,810 nM) |
| Comparator Or Baseline | Allopurinol: IC₅₀ = 8.30 μM (8,300 nM) and 6.43 μM (6,430 nM) in bovine XO assays; Febuxostat: IC₅₀ = 1.8 nM; Isoxazole analog: IC₅₀ = 138–220 nM |
| Quantified Difference | Target compound is 1.3- to 1.7-fold more potent than allopurinol in cross-study bovine XO comparisons; 26- to 35-fold less potent than the isoxazole analog; ~2,670-fold less potent than febuxostat. |
| Conditions | Xanthine oxidase (unknown origin and bovine), xanthine substrate, 3–5 min preincubation, spectrophotometric detection (BindingDB assays). Note: inter-assay variability between bovine and human XO sources is not controlled in this cross-study comparison. |
Why This Matters
For procurement decisions, the target compound's potency falls in a moderate range that avoids the hypersensitivity risks associated with allopurinol while potentially offering a differentiated selectivity window compared to ultra-potent inhibitors like febuxostat, though head-to-head selectivity and safety data are not yet available.
- [1] BindingDB. BDBM50233806: N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. IC50 4.81E+3 nM. Assay: Inhibition of xanthine oxidase (unknown origin) using xanthine as substrate, preincubated for 3 mins, measured every 15 sec. View Source
- [2] BindingDB. BDBM35440: Allopurinol. IC50 8.30E+3 nM. Assay: Inhibition of bovine xanthine oxidase assessed as decrease in uric acid production, preincubated at 293 nM for 5 mins, spectrophotometry. View Source
- [3] BindingDB. BDBM50140241: Allopurinol. IC50 6.43E+3 nM. Assay: Inhibition of bovine xanthine oxidase assessed as reduction in uric acid formation, preincubated for 5 mins followed by xanthine addition. View Source
- [4] BindingDB PrimarySearch_ki. IC50 138 nM: Inhibition of xanthine oxidase (unknown origin), xanthine substrate, 15 min preincubation, UV spectrophotometry. View Source
- [5] BindingDB. BDBM50098332 (CHEMBL3594381): N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide. IC50 220 nM. Assay: Inhibition of xanthine oxidase (unknown origin), xanthine substrate, 15 min preincubation. View Source
